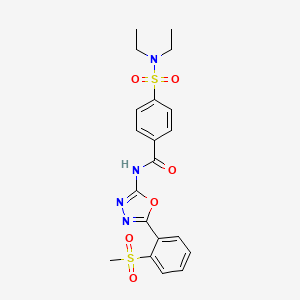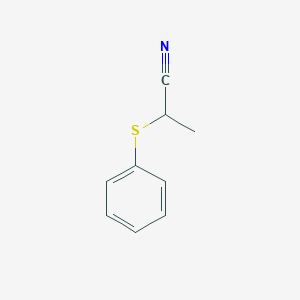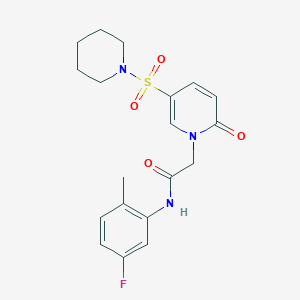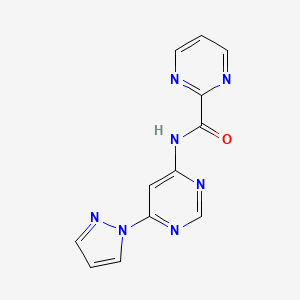![molecular formula C20H21N3O3S B2688190 3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-02-9](/img/structure/B2688190.png)
3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with structural similarities often involves their synthesis and detailed analysis of their crystal structures. For example, Zeng, Wang, and Jiang (2018) described the design and crystal structures of compounds with 3,4,5-trimethoxybenzyl group and 6,10-dioxaspiro group, highlighting their potential for further functional studies due to unique molecular arrangements (Zeng, Wang, & Jiang, 2018). Such research lays the groundwork for understanding the physical and chemical properties that could be leveraged in various applications, including materials science and pharmaceuticals.
Potential Biomedical Applications
Compounds within this chemical family have been explored for their potential biomedical applications. The structural uniqueness of spiro compounds, for example, has been associated with various biological activities. Although the specific compound was not directly referenced, studies on related compounds provide insight into the methodologies and frameworks that could be applied to explore its biological activities and applications.
Material Science and Chemistry
Research extends into materials science, where the functionalization of textiles or surfaces with spiro compounds can impart antimicrobial properties or facilitate chemical transformations. Ren et al. (2009) synthesized a new N-halamine precursor for coating on cotton fabrics, showcasing how chemical modifications can lead to materials with enhanced functional properties, such as antimicrobial efficacy and potential for chemical detoxification applications (Ren et al., 2009).
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOHHMXXEKZOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=CS4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)


![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2688113.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)

![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)



![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)